

# An In-depth Technical Guide to 4-Iodo-1H-benzimidazole

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## Compound of Interest

Compound Name: 4-Iodo-1H-benzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Iodo-1H-benzimidazole**. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various pharmacologically active compounds.<sup>[1][2]</sup> The introduction of an iodine atom at the 4-position offers a versatile handle for further chemical modifications, making **4-Iodo-1H-benzimidazole** a valuable building block in the synthesis of novel therapeutic agents.

## Core Chemical Properties

The fundamental chemical and physical properties of **4-Iodo-1H-benzimidazole** are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	51288-04-1	[3]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> IN <sub>2</sub>	
Molecular Weight	244.03 g/mol	
Appearance	Solid, Off-white to light yellow powder/crystal	
Melting Point	188-192 °C	
Purity	Typically ≥95%	
IUPAC Name	4-iodo-1H-benzimidazole	
InChI Key	MOYBHUHLLQSMNP-UHFFFAOYSA-N	
Storage Conditions	Store at 2-8°C	

## Spectroscopic Data

While specific spectral data for **4-iodo-1H-benzimidazole** is not readily available in the provided search results, characterization of benzimidazole derivatives is routinely performed using standard spectroscopic methods.[4][5][6] The expected spectral features would include:

- <sup>1</sup>H NMR: Signals corresponding to the aromatic protons on the benzimidazole core. The protons on the benzene ring will show characteristic splitting patterns influenced by the iodo-substituent. A broad singlet for the N-H proton is also expected, which may exchange with D<sub>2</sub>O. Due to tautomerism, the signals for protons at the 4 and 7 positions, as well as 5 and 6 positions, may become equivalent in solution depending on the solvent and temperature.[7]
- <sup>13</sup>C NMR: Resonances for the seven carbon atoms of the benzimidazole skeleton. The carbon atom bearing the iodine (C4) will be significantly shifted. Fast proton exchange can lead to fewer than seven signals for the aromatic carbons in solution.[7]
- IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3400 cm<sup>-1</sup>), C=N stretching (around 1620 cm<sup>-1</sup>), and C-H aromatic stretching.[4][6]

- Mass Spectrometry (MS): The molecular ion peak ( $M^+$ ) would be expected at  $m/z$  244, corresponding to the molecular weight of the compound.

## Experimental Protocols

### Synthesis of Benzimidazole Scaffolds

The synthesis of the benzimidazole core is a well-established process in organic chemistry. A common method involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.<sup>[6][8][9]</sup> For halogenated benzimidazoles, a multi-step synthesis starting from a substituted aniline is often employed. A relevant procedure involves the coupling of 2-iodoacetanilides with aqueous ammonia, followed by an in-situ cyclization.<sup>[10]</sup>

Example Protocol: Synthesis of Substituted 1H-Benzimidazoles via CuI/L-proline Catalyzed Coupling and Cyclization<sup>[10]</sup>

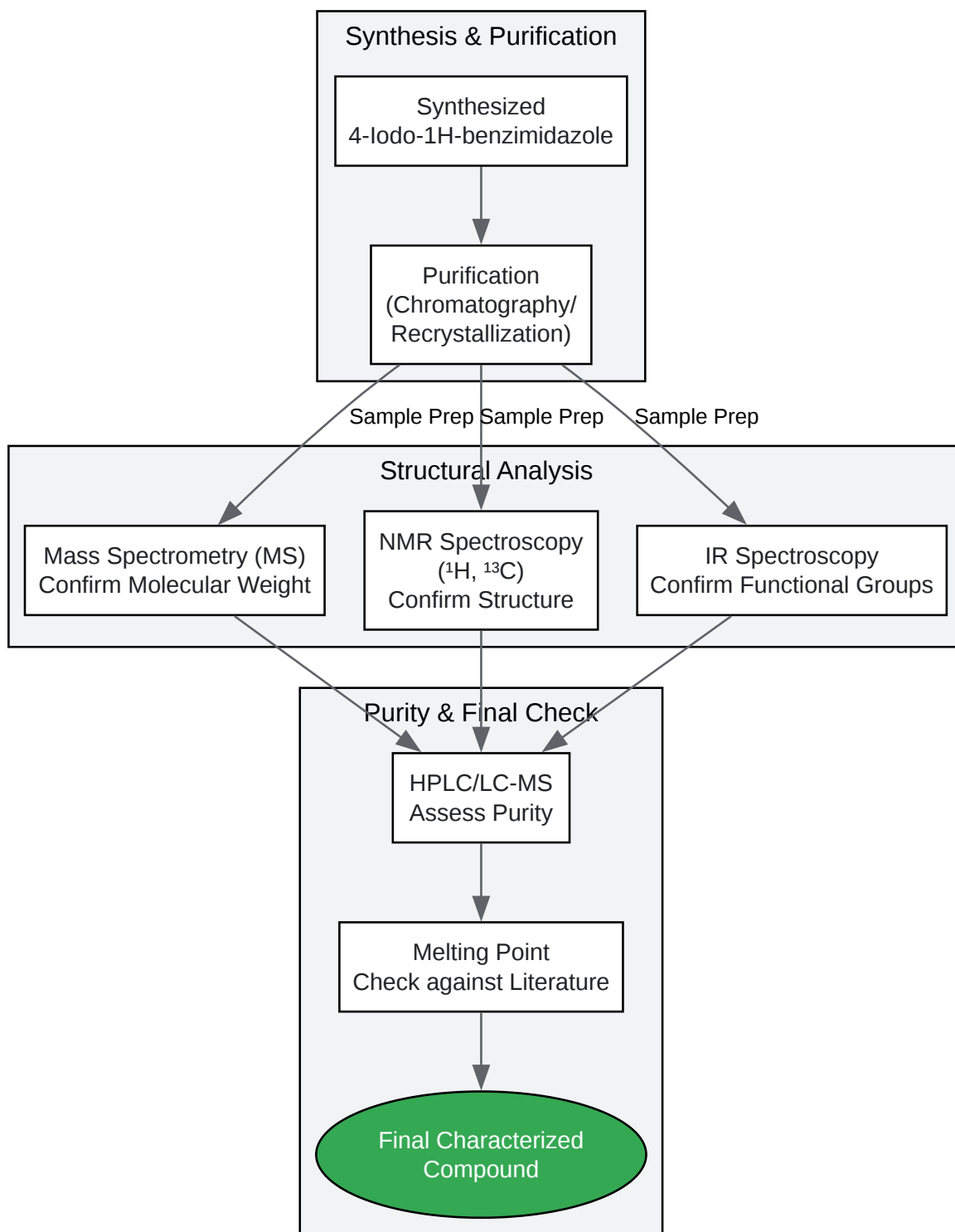
This protocol describes a general method for synthesizing the benzimidazole ring system, which can be adapted for iodo-substituted variants.

- Coupling Reaction:
  - To a screw-capped test tube, add 2-iodoacetanilide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
  - Add the appropriate base (e.g., NaOH, 2.0 mmol) and solvent (e.g., DMSO, 1 mL).
  - Add aqueous ammonia (2.0 mmol).
  - Seal the tube and stir the reaction mixture vigorously at room temperature for the required time (typically 24-48 hours), monitoring by TLC.
- Work-up and Cyclization:
  - Once the coupling is complete, dilute the reaction mixture with water and extract with ethyl acetate.
  - Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .

- Concentrate the solvent under reduced pressure to obtain the crude amination product.
- Dissolve the crude product in an appropriate acid (e.g., acetic acid or  $\text{H}_2\text{SO}_4$ ) and heat to induce cyclization to the benzimidazole ring.
- After cooling, neutralize the mixture with a base (e.g., aqueous NaOH) to precipitate the product.
- Purification:
  - Collect the solid product by filtration.
  - Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 1H-benzimidazole derivative.

## Characterization Workflow

A standard workflow for the structural confirmation and purity analysis of a synthesized batch of **4-Iodo-1H-benzimidazole** is outlined below.



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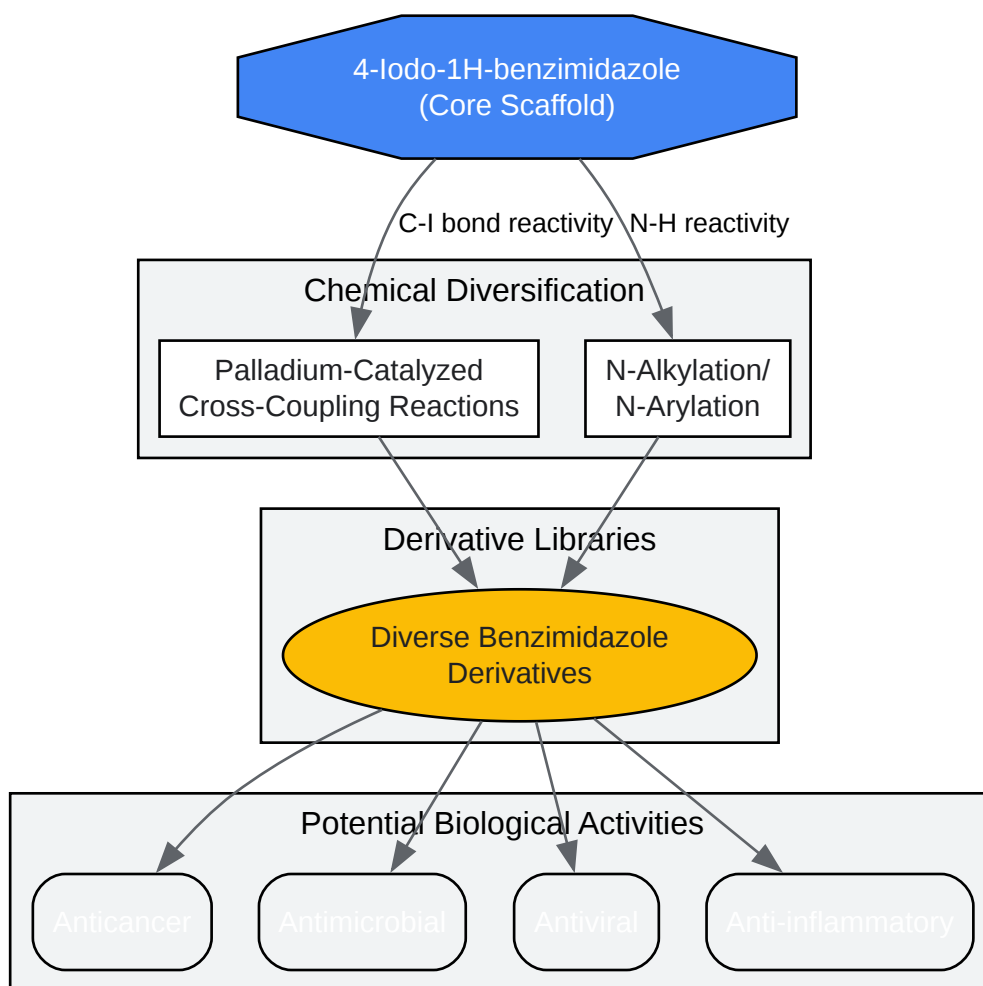
Caption: Workflow for the characterization of **4-Iodo-1H-benzimidazole**.

## Reactivity and Applications in Drug Development

The benzimidazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.<sup>[1][11][12]</sup> The presence of the iodo group at the 4-position of the benzimidazole core makes **4-iodo-1H-benzimidazole** a particularly useful intermediate for creating diverse libraries of compounds for drug discovery.

The carbon-iodine bond can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position. This strategic functionalization is key to modulating the pharmacological activity and optimizing the structure-activity relationship (SAR) of new drug candidates.<sup>[2]</sup>

The diagram below illustrates the role of **4-iodo-1H-benzimidazole** as a foundational block in the development of pharmacologically active agents.



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Caption: Role of **4-Iodo-1H-benzimidazole** as a scaffold in drug discovery.

## Conclusion

**4-Iodo-1H-benzimidazole** is a key chemical intermediate with significant potential for application in the fields of medicinal chemistry and materials science. Its well-defined chemical properties and the reactivity of the iodo-substituent provide a robust platform for the synthesis of complex molecules. The extensive history of the benzimidazole core in approved pharmaceuticals underscores the potential for new derivatives, originating from synthons like **4-Iodo-1H-benzimidazole**, to yield novel and effective therapeutic agents.<sup>[1][13]</sup> This guide provides the foundational technical information required for researchers to effectively utilize this compound in their discovery and development programs.

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